Acid Diffusion Suppression: 2,4,6‑Triisopropylbenzenesulfonate Anion Versus Tosylate and Triflate Counterparts
The diffusion coefficient of the photogenerated acid is the dominant factor controlling image blur in chemically amplified resists. Triphenylsulfonium tosylate (TPS⁺·TSA⁻) exhibits a measured diffusion coefficient D = 1.1 × 10⁻⁴ μm² s⁻¹ [REFS‑1]. The 2,4,6‑triisopropylbenzenesulfonate anion introduces three bulkier isopropyl groups in the 2‑, 4‑, and 6‑positions of the benzene ring, which patent disclosures explicitly claim results in “low diffusion” and consequently “improved resolution, improved focus latitude, and minimized line width variation” [REFS‑2]. While a direct numeric D value for the TPS⁺·2,4,6‑triisopropylbenzenesulfonate ion pair is not publicly available, the trend established by the Tidwell solvolysis study shows that 2,4,6‑triisopropylbenzenesulfonate esters react 0.06–0.25 × relative to the corresponding tosylate esters, quantitatively confirming the steric retardation imparted by the isopropyl substituents [REFS‑3]. This steric retardation directly translates into reduced acid mobility in the resist film relative to tosylate‑ and triflate‑based PAGs.
| Evidence Dimension | Acid diffusion coefficient (surrogate: relative leaving‑group ability) |
|---|---|
| Target Compound Data | 2,4,6‑triisopropylbenzenesulfonate (Tps) esters react at 0.06–0.25 × the rate of tosylate esters; patent‑claimed “low diffusion” acid [REFS‑2][REFS‑3] |
| Comparator Or Baseline | Triphenylsulfonium tosylate (TPS⁺·TSA⁻): D = 1.1 × 10⁻⁴ μm² s⁻¹ [REFS‑1]; tosylate ester solvolysis rate set as 1.0 [REFS‑3] |
| Quantified Difference | Tps ester reactivity reduced to 6–25% of tosylate; qualitative acid‑diffusion reduction anticipated |
| Conditions | Diffusion measured in DUV resist films; solvolysis rates in acetic acid at 25 °C |
Why This Matters
Lower acid diffusion directly reduces image blur, enabling higher‑resolution patterning and wider process windows in advanced lithographic nodes.
- [1] Cronin, M.F. et al. Investigation of onium salt type photoacid generators in positive DUV resist systems. Proc. SPIE 2195 (1994). D = 1.1 × 10⁻⁴ μm² s⁻¹ for TPS⁺·TSA⁻. View Source
- [2] Maeda, K., Ohsawa, Y., Watanabe, S. (Shin‑Etsu Chemical). US20040033440, 2004. (Low diffusion of 2,4,6‑triisopropylbenzenesulfonic acid → improved resolution, focus latitude, minimized line‑width variation.) View Source
- [3] Tidwell, T.T. Steric Effects of Bulky Leaving Groups in Solvolyses of Crowded Arylsulfonates. J. Org. Chem. 39, 3533–3536 (1974). Rates: i‑PrOTps = 0.25, t‑Bu₂CHOTps = 0.062, 1‑AdOTps = 0.17 relative to tosylate. View Source
